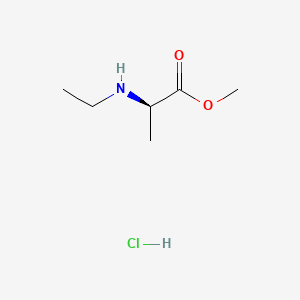
methyl (2R)-2-(ethylamino)propanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R)-2-(ethylamino)propanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethylamino group attached to the second carbon of a propanoate moiety, with a methyl ester group and a hydrochloride salt form
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-(ethylamino)propanoate hydrochloride typically involves the reaction of (2R)-2-(ethylamino)propanoic acid with methanol in the presence of a suitable catalyst to form the methyl ester. The reaction is usually carried out under reflux conditions to ensure complete esterification. The resulting methyl ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
化学反応の分析
Types of Reactions
Methyl (2R)-2-(ethylamino)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acid derivatives.
科学的研究の応用
Methyl (2R)-2-(ethylamino)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of methyl (2R)-2-(ethylamino)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The compound may also participate in metabolic pathways, leading to the formation of bioactive metabolites .
類似化合物との比較
Similar Compounds
- Methyl (2R)-2-(methylamino)propanoate hydrochloride
- Methyl (2R)-2-(isopropylamino)propanoate hydrochloride
- Methyl (2R)-2-(butylamino)propanoate hydrochloride
Uniqueness
Methyl (2R)-2-(ethylamino)propanoate hydrochloride is unique due to its specific ethylamino substitution, which imparts distinct chemical and biological properties compared to its analogs. The ethyl group provides a balance between hydrophobicity and steric hindrance, influencing the compound’s reactivity and interactions with biological targets .
特性
分子式 |
C6H14ClNO2 |
|---|---|
分子量 |
167.63 g/mol |
IUPAC名 |
methyl (2R)-2-(ethylamino)propanoate;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4-7-5(2)6(8)9-3;/h5,7H,4H2,1-3H3;1H/t5-;/m1./s1 |
InChIキー |
HCQWAZBHGAULDI-NUBCRITNSA-N |
異性体SMILES |
CCN[C@H](C)C(=O)OC.Cl |
正規SMILES |
CCNC(C)C(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















